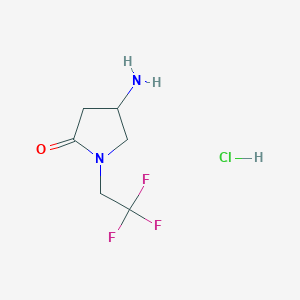

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds containing both nitrogen atoms and halogenated substituents. The parent structure is pyrrolidin-2-one, a five-membered lactam ring system, which serves as the fundamental scaffold for this derivative. The numerical designations in the name precisely indicate the positions of functional group substitutions on the pyrrolidine ring system.

The compound is assigned Chemical Abstracts Service registry number 1333541-65-3, which provides a unique identifier for this specific hydrochloride salt form. The base compound, without the hydrochloride counterion, carries the molecular designation 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and represents the free base form of this chemical entity. Alternative nomenclature systems may refer to this compound using various synonyms, including the systematic name 4-amino-1-(2,2,2-trifluoroethyl)-2-pyrrolidinone, which reflects the ketone functionality at position 2 of the pyrrolidine ring.

The hydrochloride designation indicates the presence of a chloride counterion associated with the protonated amino group, forming a stable salt that enhances the compound's solubility and handling characteristics in aqueous media. This salt formation represents a common pharmaceutical practice for compounds containing basic amino functionalities, as it improves stability and bioavailability properties compared to the free base form.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride exhibits a complex three-dimensional structure built upon the pyrrolidin-2-one core framework. The molecular formula C₆H₁₀ClF₃N₂O indicates the presence of six carbon atoms, ten hydrogen atoms, one chloride ion, three fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 218.60 grams per mole. The pyrrolidine ring adopts a characteristic envelope conformation, which is typical for five-membered saturated heterocycles containing one heteroatom.

The stereochemical landscape of this compound presents interesting considerations, particularly regarding the asymmetric center at position 4 of the pyrrolidine ring where the amino group is attached. Nuclear magnetic resonance database entries indicate that stereoisomers of this compound have been characterized, specifically noting the (4R)-configuration in certain preparations. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group's absolute configuration determines the R or S designation at this chiral center.

The trifluoroethyl substituent at the nitrogen position introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The three fluorine atoms attached to the terminal carbon create a strongly electron-withdrawing group that affects the basicity of the pyrrolidine nitrogen and influences the compound's overall reactivity profile. The spatial arrangement of these substituents creates a distinct molecular topology that can be precisely characterized through computational modeling and experimental structural determinations.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride, with detailed spectroscopic data available through the Biological Magnetic Resonance Data Bank. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the compound's structural identity and purity. The trifluoroethyl group produces distinctive multipicity patterns due to fluorine-proton coupling, creating complex splitting patterns in the 1-3 parts per million region of the spectrum.

The amino group at position 4 generates signals that are sensitive to pH and solvent conditions, reflecting the protonation state of this functional group in the hydrochloride salt form. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the lactam ring appearing in the characteristic downfield region around 170-180 parts per million, while the trifluoromethyl carbon exhibits the expected quartet splitting pattern due to carbon-fluorine coupling. The fluorine-19 nuclear magnetic resonance spectrum displays a single sharp peak for the trifluoromethyl group, confirming the integrity of this substituent.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 183 for the protonated molecular ion [M+H]⁺, corresponding to the free base form after loss of the chloride counterion. Characteristic fragmentation patterns include loss of the trifluoroethyl group and ring opening reactions that generate diagnostic fragment ions for structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in the molecule. The carbonyl stretch of the lactam appears as a strong absorption around 1650-1700 wavenumbers, while the amino group generates broad absorption bands in the 3200-3500 wavenumber region. The carbon-fluorine stretching vibrations produce characteristic bands in the 1000-1300 wavenumber region, confirming the presence of the trifluoroethyl substituent.

| Spectroscopic Technique | Key Signals | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1-3 ppm (multiplet) | Trifluoroethyl CH₂ |

| ¹³C Nuclear Magnetic Resonance | 170-180 ppm | Lactam C=O |

| ¹⁹F Nuclear Magnetic Resonance | Single peak | CF₃ group |

| Mass Spectrometry | m/z 183 | [M+H]⁺ |

| Infrared | 1650-1700 cm⁻¹ | C=O stretch |

Crystalline State Analysis via X-ray Diffraction

The crystalline state properties of 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride represent an important aspect of its solid-state characterization, though comprehensive single-crystal X-ray diffraction data for this specific compound appears limited in the current literature. The hydrochloride salt form typically crystallizes in well-defined crystal systems that can be characterized through powder diffraction methods or single-crystal analysis when suitable crystals can be obtained.

The intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between the protonated amino group and chloride counterions, creating a network of ionic interactions that stabilize the crystal structure. These hydrogen bonding patterns significantly influence the compound's physical properties, including melting point, solubility, and stability characteristics. The trifluoroethyl groups contribute additional intermolecular interactions through weak carbon-hydrogen to fluorine contacts and dipole-dipole interactions between adjacent molecules.

Crystal packing arrangements for related pyrrolidinone derivatives suggest that this compound likely adopts layered or chain-like structures in the solid state, with alternating hydrophilic and hydrophobic regions created by the ionic amino groups and lipophilic trifluoroethyl substituents respectively. The molecular geometry in the crystal state may differ slightly from the solution-phase conformation due to crystal packing forces and intermolecular interactions.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide additional insights into the crystalline properties and thermal stability of the compound. These methods can reveal phase transitions, decomposition temperatures, and other thermal events that characterize the solid-state behavior of this fluorinated pyrrolidinone derivative.

Properties

IUPAC Name |

4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)3-11-2-4(10)1-5(11)12;/h4H,1-3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIXZGAWPXUKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333541-65-3 | |

| Record name | 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride generally involves the introduction of the trifluoroethyl group onto a pyrrolidin-2-one scaffold, followed by amination at the 4-position. The hydrochloride salt is then formed by acidification.

- Formation of the pyrrolidin-2-one ring system.

- Introduction of the 2,2,2-trifluoroethyl substituent, typically via nucleophilic substitution or reductive amination.

- Amination at the 4-position through substitution or reductive amination.

- Conversion to hydrochloride salt by treatment with hydrochloric acid.

Specific Synthetic Routes and Reaction Conditions

Route A: Palladium-Catalyzed Amination

- Starting Materials: 2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives and trifluoroethylamine.

- Catalyst: Palladium-based catalyst (e.g., RuPhos Pd G2).

- Solvents: Commonly dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN).

- Conditions: Nitrogen atmosphere, room temperature to moderate heating.

- Outcome: Efficient formation of the trifluoroethyl-substituted pyrrolidinone with amino group at the 4-position.

- Post-Synthesis: Purification by flash chromatography and conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

Route B: Nucleophilic Substitution and Reductive Amination

- Step 1: Reaction of 4-keto-pyrrolidin-2-one intermediate with 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl bromide) under basic conditions to introduce the trifluoroethyl group.

- Step 2: Reductive amination at the 4-position using ammonia or an amine source with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Step 3: Isolation of free base followed by acidification with hydrochloric acid to form the hydrochloride salt.

- Typical Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol.

- Temperature: Controlled heating (40–80 °C) to optimize yield and selectivity.

Industrial Production Considerations

- Scale-Up: Large-scale synthesis employs continuous flow chemistry to enhance reproducibility and safety.

- Purification: Automated chromatography and crystallization techniques ensure high purity (>95%).

- Quality Control: LC-MS and NMR spectroscopy are standard for verifying structure and purity.

- Environmental and Safety: Use of inert atmosphere and careful handling of fluorinated reagents to minimize hazards.

Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroethyl group introduction | 2,2,2-Trifluoroethyl bromide, base (e.g., K2CO3) | DMSO or DMF | 50–70 | 75–85 | Nucleophilic substitution |

| Amination at 4-position | Ammonia or amine, NaBH4 or LiAlH4 | THF or EtOH | 40–60 | 70–80 | Reductive amination |

| Hydrochloride salt formation | HCl (aqueous or gaseous) | Ethanol or ether | RT | Quantitative | Salt formation for stability and isolation |

| Purification | Flash chromatography, recrystallization | Various | RT | — | Purity >95% confirmed by LC-MS and NMR |

Research Findings and Optimization

- The trifluoroethyl substituent enhances lipophilicity and membrane permeability, critical for biological applications.

- Palladium-catalyzed amination provides higher regioselectivity and yields compared to classical nucleophilic substitution.

- Reductive amination steps require careful control of reducing agent equivalents to avoid over-reduction or side reactions.

- Hydrochloride salt formation improves compound stability and handling characteristics.

- Analytical characterization by 1H NMR, LC-MS, and HRMS confirms the structure and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone compounds.

Scientific Research Applications

Safety Information

The compound is classified with the following hazard statements:

- H335: May cause respiratory irritation.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H302: Harmful if swallowed.

Precautionary measures include wearing protective gloves and eye protection, as well as ensuring adequate ventilation when handling the substance .

Medicinal Chemistry

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The trifluoroethyl group enhances lipophilicity and may improve the bioavailability of derivatives.

Case Studies

- Antidepressant Activity : Research has indicated that compounds with similar pyrrolidinone structures exhibit antidepressant properties. Studies on analogs of this compound have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine .

Material Science

The compound's unique fluorinated structure makes it a candidate for use in the development of advanced materials. Fluorinated compounds are known for their chemical stability and resistance to solvents, which can be advantageous in creating durable materials for various applications.

Case Studies

- Coatings and Polymers : Investigations into fluorinated polymers have shown that incorporating trifluoroethyl groups can enhance water repellency and thermal stability. This application is particularly relevant in the production of protective coatings for electronic devices and other sensitive materials .

Drug Development

As a versatile small molecule scaffold, 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride provides a platform for the synthesis of diverse pharmaceutical agents. The ability to modify its structure allows researchers to explore various biological activities.

Case Studies

- Antiviral Agents : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against specific viral strains. The mechanism appears to involve interference with viral replication processes .

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Trifluoroethyl vs.

- Aromatic vs. Aliphatic Substituents : Compounds with fluorophenyl or chlorophenyl groups (e.g., entries 2 and 4) exhibit higher molecular weights and may target specific protein pockets via π-π interactions, unlike the aliphatic trifluoroethyl group .

- Salt Forms : All listed compounds are hydrochloride salts, ensuring improved aqueous solubility for pharmacological applications.

Research Findings and Data Gaps

- Collision Cross-Section (CCS) Data : The trifluoroethyl derivative’s CCS (141.0 Ų) aligns with medium-sized pharmaceuticals, suggesting compatibility with common drug delivery systems .

- Therapeutic Potential: Pyrrolidinones with fluorinated substituents are frequently explored in kinase inhibitors or CNS-targeting drugs, though specific applications for this compound remain speculative .

Biological Activity

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride is an amino pyrrolidinone derivative with the molecular formula C6H10ClF3N2O. Its structure features a pyrrolidinone ring substituted with a trifluoroethyl group and an amino group at the 4-position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry.

The hydrochloride form of this compound enhances its solubility in aqueous environments, facilitating biological studies. The presence of both an amino group and a carbonyl functionality in the pyrrolidinone structure contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit microtubule formation and exhibit antiproliferative effects on various tumor cell lines. For instance, related pyrrolidine derivatives have shown to cause cell cycle arrest in the G2-M phase and inhibit tubulin polymerization, suggesting potential as antimitotic agents .

- Mechanism of Action : The mechanism of action is likely related to the compound's ability to bind to specific biological targets, which may include tubulin or other proteins involved in cell division. This binding could lead to disruptions in normal cell cycle progression and ultimately induce apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-methylpyrrolidin-2-one hydrochloride | Methyl group instead of trifluoroethyl | Less lipophilic; different biological activity |

| 4-Amino-1-(ethyl)pyrrolidin-2-one hydrochloride | Ethyl group instead of trifluoroethyl | Potentially different pharmacokinetic properties |

| 4-Amino-1-(isopropyl)pyrrolidin-2-one hydrochloride | Isopropyl group instead of trifluoroethyl | May exhibit altered enzyme inhibition profiles |

The trifluoroethyl group in this compound contributes to its distinct physicochemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives:

- Antimitotic Agents : A study on related compounds demonstrated that specific substitutions at the C-2 position significantly impacted their antiproliferative activity against tumor cell lines. For example, compounds that effectively inhibited tubulin polymerization were found to cause G2-M phase arrest in HeLa cells .

- Cell Cycle Effects : Research indicated that treatment with certain pyrrolidine derivatives led to a concentration-dependent G2/M arrest pattern in HeLa cells. This was accompanied by a decrease in G1 phase cells, highlighting the potential for these compounds in cancer therapy .

- Fluorinated Compounds : The biological implications of fluorinated compounds have been reviewed extensively, emphasizing their unique interactions within biological systems. The incorporation of trifluoroethyl groups can enhance lipophilicity and alter metabolic pathways, potentially increasing therapeutic efficacy while reducing toxicity .

Q & A

Basic Research Question

- HPLC : Use C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) to achieve >98% purity .

- NMR : ¹H and ¹⁹F NMR confirm the trifluoroethyl group (δ ~ -60 ppm for CF₃ in ¹⁹F NMR) and pyrrolidinone ring conformation .

- XRPD : Assess crystallinity and polymorphic forms; key peaks at 2θ = 10.5°, 15.3°, and 20.7° indicate the hydrochloride salt form .

Advanced Applications : - LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) at ppm levels .

How do structural modifications (e.g., halogen substitution on the phenyl ring) affect biological activity?

Advanced Research Question

Comparative studies with analogs (e.g., 4-chloro or 4-bromo derivatives) reveal:

- Electron-Withdrawing Groups (EWGs) : Enhance binding to electron-deficient targets (e.g., kinases) but reduce solubility.

- Hydrophobic Substitutents : Methyl or trifluoromethyl groups improve logD but may increase off-target toxicity .

Methodology : - Perform SAR studies using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking simulations .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct Formation : Trifluoroethyl group degradation under high temperatures (>60°C) generates HF; use corrosion-resistant reactors (e.g., Hastelloy) .

- Crystallization Issues : Hydrochloride salt precipitation may require anti-solvent addition (e.g., diethyl ether) to control particle size .

- Purification : Chromatography (e.g., flash silica gel) is often needed to remove unreacted trifluoroethyl halides .

How does the compound interact with common biological targets (e.g., enzymes, receptors)?

Advanced Research Question

- Kinase Inhibition : The pyrrolidinone scaffold mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites .

- GPCR Modulation : The amino group facilitates hydrogen bonding with aspartate residues in transmembrane domains (e.g., serotonin receptors) .

Experimental Design : - Use radioligand binding assays (e.g., ³H-labeled compounds) to measure affinity (Kd) .

What are the stability profiles under varying pH and temperature conditions?

Basic Research Question

- pH Stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8) via ring-opening reactions .

- Thermal Stability : Decomposition onset at ~150°C (DSC/TGA data); store at -20°C under inert atmosphere .

Analytical Workflow : - Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

How can metabolic pathways be elucidated using in vitro models?

Advanced Research Question

- Liver Microsomes : Incubate with NADPH to identify oxidative metabolites (e.g., hydroxylation at the pyrrolidinone ring) .

- CYP Isozyme Profiling : Use recombinant CYP3A4/2D6 to determine primary metabolic enzymes .

Data Interpretation : - LC-HRMS identifies metabolites (e.g., m/z shifts corresponding to hydroxylation [+16 Da]) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.